![molecular formula C10H18ClNO2 B2537128 Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride CAS No. 2411315-23-4](/img/structure/B2537128.png)
Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride
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Description
Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Transformations :
- A study by (Kozhushkov et al., 2003) explored the synthesis of dispiro[2.0.2.1]heptane derivatives, demonstrating the ability to maintain the dispiro[2.0.2.1]heptane skeleton under solvolysis conditions.
- (Yashin et al., 2019) reported the synthesis of conformationally rigid spiro-linked amino acids, which are analogs of glutamic acid and lysine, demonstrating the potential for creating novel compounds with specific structural properties.
- (Liu et al., 2011) developed a method for synthesizing 5-aza-spiro[2,4]heptanes, highlighting the importance of such structures in drug discovery.
Chemical Reactions and Mechanisms :
- Research by (Adam & Crämer, 1987) focused on acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, providing insights into standard carbenium ion chemistry and the stability of spirocyclopropane moieties.
- (Jones et al., 2016) investigated the synthesis of oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions, contributing to the understanding of reactions involving these complex structures.
- (Tuna et al., 2018) studied the reactions of cyclochlorotriphosphazatriene with 1-amino-2-propanol, resulting in various novel products and providing data on their structure and stability.
properties
IUPAC Name |
methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10;/h7-8H,2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJOEAWGGAFTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C12CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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